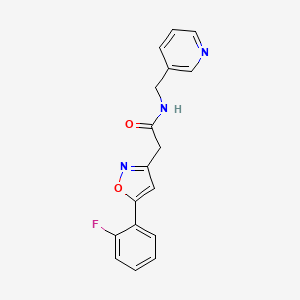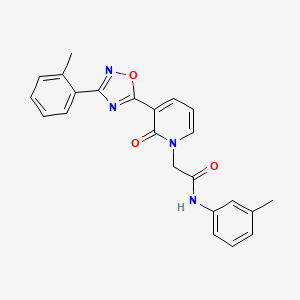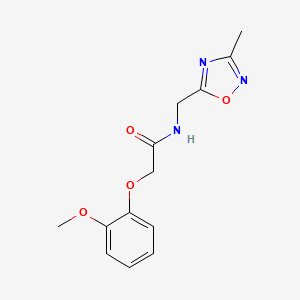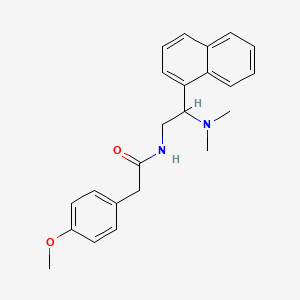
N-(4-fluorooxolan-3-yl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of “N-(4-fluorooxolan-3-yl)cyclopropanecarboxamide” is not explicitly mentioned in the available resources. The synthesis of similar compounds often involves complex chemical reactions and requires specialized knowledge in organic chemistry.Molecular Structure Analysis
The molecular structure of a compound determines its properties and reactivity. Unfortunately, the specific molecular structure of “this compound” is not provided in the available resources .Chemical Reactions Analysis
The chemical reactions involving “this compound” are not explicitly mentioned in the available resources . Chemical reactions are influenced by the molecular structure of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly mentioned in the available resources . These properties can include melting point, boiling point, solubility, and chemical stability .Applications De Recherche Scientifique
Synthesis and Biological Activities
Development of Fluorine-18-Labeled Antagonists for serotonin receptors. The study involved the synthesis of fluorinated derivatives for imaging serotonin receptors, highlighting the importance of fluorine substitution in enhancing biological properties for PET imaging applications (Lang et al., 1999).
Discovery of Selective and Orally Efficacious Inhibitors of the Met kinase superfamily, emphasizing the role of fluorine substitution in improving enzyme potency and solubility, leading to significant in vivo antitumor activity (Schroeder et al., 2009).
Experimental and Theoretical Studies on the Synthesis of Fluorinated Heterocycles via rhodium(III)-catalyzed C-H activation. This research highlights the synthetic versatility of fluorinated compounds in creating pharmacologically relevant heterocycles (Wu et al., 2017).
Highly Stable Electrochromic and Electrofluorescent Polyamides containing fluorine moieties, indicating the potential of fluorinated compounds in developing materials with unique electronic and optical properties (Sun et al., 2016).
Synthesis and Anticholinesterase Activity of compounds bearing the fluorine substituent, demonstrating the critical role of fluorine in enhancing biological activity against target enzymes (Ghanei-Nasab et al., 2016).
Imaging and Detection Applications
PET Imaging of Serotonin 1A Receptors using fluorine-18-labeled compounds, showcasing the utility of fluorinated ligands in neuroimaging to study receptor distribution in human subjects (Choi et al., 2015).
Fluorescent Film for Aniline Vapor Detection based on derivatization of naphthalene diimide with fluorophores, illustrating the application of fluorinated compounds in environmental monitoring and chemical sensing (Fan et al., 2016).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(4-fluorooxolan-3-yl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12FNO2/c9-6-3-12-4-7(6)10-8(11)5-1-2-5/h5-7H,1-4H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USVKONQLVCKZNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2COCC2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2976106.png)
![7-[(2-Chlorophenyl)methyl]-8-ethylsulfanyl-1,3-dimethylpurine-2,6-dione](/img/structure/B2976108.png)
![(Z)-N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-2-(pyridin-2-ylsulfanyl)ethanimidamide](/img/structure/B2976109.png)
![N-(3-chloro-4-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2976110.png)

![(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone](/img/structure/B2976113.png)
![1-(2-Methoxyethyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2976114.png)


![N-(4-ethylphenyl)-2-[[2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetamide](/img/structure/B2976121.png)

![7-((3-chlorobenzyl)thio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2976124.png)